![molecular formula C9H9NO3 B7888499 3-Nitro-1-phenylpropan-1-one CAS No. 62847-52-3](/img/structure/B7888499.png)
3-Nitro-1-phenylpropan-1-one
Overview
Description
3-Nitro-1-phenylpropan-1-one is an organic compound with the molecular formula C9H9NO3 It is a nitro-substituted aromatic ketone, characterized by the presence of a nitro group (-NO2) attached to the third carbon of a phenylpropanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitro-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the nitration of 1-phenylpropan-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, where the nitro group can influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 3-nitrobenzoic acid or other oxidized derivatives.
Reduction: Formation of 3-amino-1-phenylpropan-1-one.
Substitution: Various substituted nitrophenylpropanones depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Synthesis
3-Nitro-1-phenylpropan-1-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) such as dapoxetine. The compound's nitro group allows for various chemical transformations that are essential in medicinal chemistry.
Case Study: Dapoxetine Synthesis
A notable study demonstrated the efficient synthesis of dapoxetine from this compound using enzymatic acylation with Candida antarctica lipase A. This process resulted in enantiomerically pure products, which are vital for pharmaceutical efficacy and safety.
Organic Synthesis Reactions
The compound is utilized in several organic synthesis reactions, including:
- Henry Reaction : It participates in the Henry reaction (nitroaldol reaction), where it reacts with aldehydes to produce β-nitro alcohols, which are important precursors for further synthetic applications.
Chemical Intermediates
This compound is also employed as a building block in the synthesis of various fine chemicals, including agrochemicals and other pharmaceutical intermediates.
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Precursor for dapoxetine; SSRI effects |
3-Amino-1-phenylpropan-1-o | Different stereochemistry | Varying biological activities |
3-Amino-1-(2-methylphenyl)propan | Structural isomer | Potentially different pharmacodynamics |
Safety Profile
Handling this compound requires caution due to its classification as harmful if swallowed and its potential to cause severe skin burns and eye damage. Proper laboratory safety protocols must be adhered to when working with this compound.
Mechanism of Action
The mechanism of action of 3-nitro-1-phenylpropan-1-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Phenylpropan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-1-phenylpropan-1-one: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
3-Nitroacetophenone: Similar structure but with a different position of the nitro group, affecting its chemical behavior.
Uniqueness: 3-Nitro-1-phenylpropan-1-one is unique due to the specific positioning of the nitro group, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.
Biological Activity
3-Nitro-1-phenylpropan-1-one (C9H9NO3) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including enzyme inhibition, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound possesses a nitro group attached to a phenylpropanone backbone. Its molecular weight is approximately 179.18 g/mol, and it exhibits several functional groups that contribute to its reactivity and biological interactions.
Biological Activity
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of various enzymes, which may play a role in its biological effects. The compound's nitro group is believed to enhance binding affinity to enzyme active sites, potentially modulating metabolic pathways.
2. Antiproliferative Effects
In vitro studies have shown that this compound exhibits significant antiproliferative activity against cancer cell lines. For instance, it has demonstrated effectiveness in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF-7 | This compound | 10.5 |
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This includes modulation of the ERK/MAPK pathway, leading to cell cycle arrest and increased oxidative stress within the cells .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A detailed study evaluated the effects of this compound on various cancer cell lines, including MCF-7 and HeLa cells. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis, as evidenced by increased levels of apoptotic markers such as caspase activity and PARP cleavage .
Case Study 2: Enzyme Interaction Studies
Further investigations into enzyme interactions showed that this compound could inhibit key metabolic enzymes involved in drug metabolism. This raises the potential for drug-drug interactions when co-administered with other therapeutic agents .
Properties
IUPAC Name |
3-nitro-1-phenylpropan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBFWZPQKKUBSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341032 | |
Record name | 3-nitro-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62847-52-3 | |
Record name | 3-nitro-1-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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